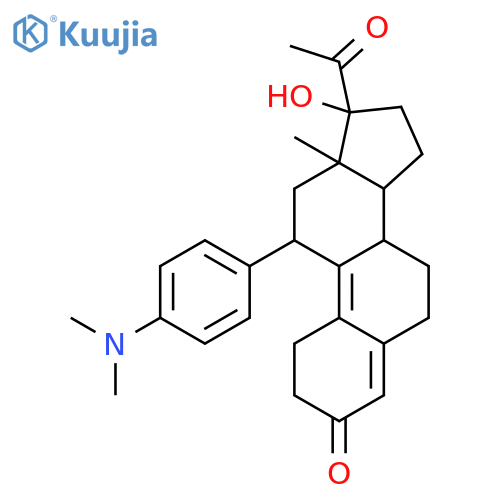Cas no 159811-51-5 (Ulipristal)

Ulipristal structure
商品名:Ulipristal
CAS番号:159811-51-5
MF:C28H35NO3
メガワット:433.582408189774
MDL:MFCD19443756
CID:203965
PubChem ID:13559281
Ulipristal 化学的及び物理的性質
名前と識別子
-
- 19-Norpregna-4,9-diene-3,20-dione,11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11b)-
- (8S,11R,13S,14S,17R)-17-acetyl-11-(4-(dimethylamino)phenyl)-1,2,7,8,11,12,13,15,16,17-decahydro-17-hydroxy-13-methyl-6H-cyclopenta[a]phenanthren-3(14H)-one
- (8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Uliprista
- Ulipristal-d3
- Ulipristal
- 6J5J15Q2X8
- Deacetyl CDB 2914
- Ulipristal [USAN:INN:BAN]
- Ulipristal,11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione
- (11beta)-11-[4-(Dimethylamino)phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
- CDB 3236
- Ulipristal acetate InterMediate
- 11β-[4-(N,N-diMethylaMino)-phenyl]-17α-hydroxy-19-norpregna-4,9-diene-3,20-dione
- 11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione
- 19-Norpregna-4,9-diene-3,20-dione, 17-(acetyloxy)-11-[4-(dimethylamino)phenyl]-, (11β)-
- (8S,11R,13S,14S,17R)-17-Acetyl-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-6,7,8,11,12,1
- 8S,11R,13R,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
- Uliprisnil
- C28H35NO3
- ellae
- PGL 4001
- Ulipristal (USAN/INN)
- HKDLNTKNLJPAIY-WKWWZUSTSA-N
- AMX10182
- D09567
- UNII-6J5J15Q2X8
- G03XB02
- 11beta-[4-(Dimethylamino)phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
- s3081
- H12074
- SCHEMBL545159
- A906751
- EN300-20385172
- G03AD02
- Ulipristal acetate ulipristal
- 11beta-(4-(Dimethylamino)phenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
- DB08867
- CS-0003658
- Q27264992
- AKOS025401807
- ULIPRISTAL ACETATE ULIPRISTAL [MI]
- (1R,3aS,3bS,10R,11aS)-1-acetyl-10-[4-(dimethylamino)phenyl]-1-hydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,8H,9H,10H,11H,11aH-cyclopenta[a]phenanthren-7-one
- NS00072051
- Ulipristal [INN]
- DTXSID501025842
- 11-beta-(4-(dimethylamino)phenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione
- HY-14959
- (8S,11R,13S,14S,17R)-17-Acetyl-11-(4-dimethylamino-phenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,13,14,15,16,17-dodecahydro-cyclopenta[a]phenanthren-3-one
- AC-25786
- ULIPRISTAL [VANDF]
- ulipristalum
- 159811-51-5
- BS-15555
- RTI-3021-022
- CDB-3236;Deacetyl CDB-2914
- 19-Norpregna-4,9-diene-3,20-dione, 11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11beta)-
- CHEMBL2103846
- (8S,11R,13S,14S,17R)-17-acetyl-11-(4-(dimethylamino)phenyl)-17-hydroxy-13-methyl-6,7,8,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
- CHEBI:177631
- 17alpha-acetoxy-11beta-(4-N,N-dimethylaminophenyl)-19-norpregna-4,9-diene-3,20-dione
- VA 2914
- ULIPRISTAL [USAN]
- ULIPRISTAL [WHO-DD]
- ULIPRISTAL [EMA EPAR]
- CDB-3236
- Deacetyl CDB-2914
- Sell Supply Ulipristal Price CAS 159811-51-5 Buy Ulipristal Supplier Seller Manufacturer Factory
- BRD-K55641198-001-01-0
- DA-78764
-
- MDL: MFCD19443756
- インチ: 1S/C28H35NO3/c1-17(30)28(32)14-13-25-23-11-7-19-15-21(31)10-12-22(19)26(23)24(16-27(25,28)2)18-5-8-20(9-6-18)29(3)4/h5-6,8-9,15,23-25,32H,7,10-14,16H2,1-4H3/t23-,24+,25-,27-,28-/m0/s1
- InChIKey: HKDLNTKNLJPAIY-WKWWZUSTSA-N
- ほほえんだ: O([H])[C@]1(C(C([H])([H])[H])=O)C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])C4=C3[C@@]([H])(C3C([H])=C([H])C(=C([H])C=3[H])N(C([H])([H])[H])C([H])([H])[H])C([H])([H])[C@@]21C([H])([H])[H])=O
計算された属性
- せいみつぶんしりょう: 433.261694g/mol
- ひょうめんでんか: 0
- XLogP3: 2.9
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 回転可能化学結合数: 3
- どういたいしつりょう: 433.261694g/mol
- 単一同位体質量: 433.261694g/mol
- 水素結合トポロジー分子極性表面積: 57.6Ų
- 重原子数: 32
- 複雑さ: 877
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.20
- ゆうかいてん: Not available
- ふってん: 638.5±55.0 °C at 760 mmHg
- フラッシュポイント: 340.0±31.5 °C
- PSA: 57.61000
- LogP: 4.97220
- じょうきあつ: 0.0±2.0 mmHg at 25°C
Ulipristal セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD559041)
Ulipristal 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022408-25mg |
Ulipristal |
159811-51-5 | 99+% | 25mg |
¥1129 | 2024-05-25 | |
| eNovation Chemicals LLC | Y1103603-25g |
11-[4-(N,N-dimethylamino)-phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione |
159811-51-5 | 95% | 25g |
$750 | 2024-07-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | U95120-50mg |
Ulipristal |
159811-51-5 | 99% | 50mg |
¥4916.0 | 2024-07-18 | |
| eNovation Chemicals LLC | D320179-50mg |
11beta-[4-(N,N-diMethylaMino)-phenyl]-17alpha-hydroxy-19-norpregna-4,9-diene-3,20-dione |
159811-51-5 | 98% | 50mg |
$425 | 2024-05-24 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6713-10mg |
Ulipristal |
159811-51-5 | 99.9% | 10mg |
¥ 1263 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6713-1 mL * 10 mM (in DMSO) |
Ulipristal |
159811-51-5 | 99.9% | 1 mL * 10 mM (in DMSO) |
¥ 987 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6713-100 mg |
Ulipristal |
159811-51-5 | 99.90% | 100MG |
¥6783.00 | 2022-02-28 | |
| eNovation Chemicals LLC | Y1289878-1g |
19-Norpregna-4,9-diene-3,20-dione, 11-[4-(dimethylamino)phenyl]-17-hydroxy-, (11)- |
159811-51-5 | 95% | 1g |
$610 | 2023-05-18 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6713-50 mg |
Ulipristal |
159811-51-5 | 99.90% | 50mg |
¥4083.00 | 2022-02-28 | |
| TRC | U700800-10mg |
Ulipristal |
159811-51-5 | 10mg |
$ 234.00 | 2023-09-05 |
Ulipristal 関連文献
-
1. Cyclodextrin and its derivatives as effective excipients for amorphous ulipristal acetate systemsPeng Wang,Yan Wang,Zili Suo,Yuanming Zhai,Hui Li RSC Adv. 2022 12 9170
-
Pengfei Xu,Hongyu Luan,Bin Yu,Yongrui Tu,Yongqiang Sun,Wei Chen,Xi Xu,Raoling Ge,Jubo Wang,Zhiyu Li,Jinlei Bian Org. Chem. Front. 2019 6 868
-
Mark S. Butler,Avril A. B. Robertson,Matthew A. Cooper Nat. Prod. Rep. 2014 31 1612
159811-51-5 (Ulipristal) 関連製品
- 159681-67-1(N-Desmethyl Ulipristal)
- 244206-52-8(N,N-Didesmethyl Ulipristal)
- 17308-02-0(17-Hydroxypregn-4-ene-3,20-dione acetate)
- 50-23-7(Hydrocortisone)
- 96346-61-1(Onapristone)
- 595-77-7(Algestone)
- 2137-18-0(Gestonorone)
- 124478-60-0(Aglepristone)
- 16895-64-0(17a-Hydroxy-19-norpregn-4-ene-3,20-dione)
- 97747-88-1(Lilopristone)
推奨される供給者
Amadis Chemical Company Limited
(CAS:159811-51-5)Ulipristal

清らかである:99%/99%/99%
はかる:10mg/50mg/100mg
価格 ($):188.0/564.0/940.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:159811-51-5)3,20-双(亚乙二氧基)-19-去甲孕甾-5(10),9(11)二烯-17-醇

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ